molecular formula C20H21NO4 B1628567 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 917562-06-2

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Cat. No.: B1628567
CAS No.: 917562-06-2
M. Wt: 339.4 g/mol
InChI Key: RUDHGDWNJABZLC-UHFFFAOYSA-N
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Description

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a synthetic organic compound used primarily in proteomics research. It is known for its role in peptide synthesis, particularly in the protection of amino groups during the formation of peptide bonds. The compound has the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically involves the protection of the amino group of pentanoic acid with the 9-H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process can be achieved through the reaction of pentanoic acid with 9-H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, leaving the free amino acid .

Scientific Research Applications

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid involves its role as a protecting group for amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild conditions, typically using piperidine, to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHGDWNJABZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588771
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-06-2
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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